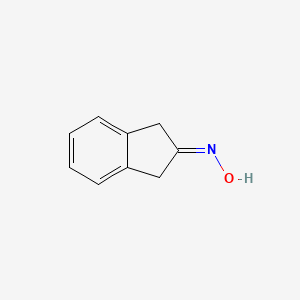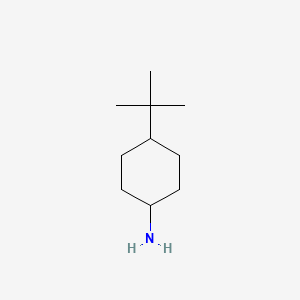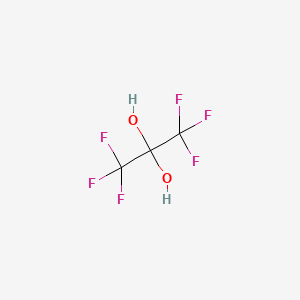
2,2-Propanediol,1,1,1,3,3,3-hexafluoro-
Übersicht
Beschreibung
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is a fluorinated organic compound with the molecular formula C₃H₂F₆O₂This compound is characterized by its high ionizing power and is commonly used as a solvent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- can be synthesized through the reaction of hexafluoroacetone with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves the use of specialized equipment to handle the highly reactive and corrosive nature of the starting materials. The process is optimized to maximize yield and purity while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hexafluoroacetone.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Hexafluoroacetone
Reduction: Less fluorinated propanediols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a solvent in peptide synthesis and Friedel–Crafts reactions.
Biology: Employed in the preparation of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves its high ionizing power, which facilitates various chemical reactions. It acts as a polar solvent, enhancing the reactivity of the reactants and stabilizing transition states. This property makes it particularly useful in reactions that require high ionization energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but with a hydroxyl group instead of a diol.
1,1,1,3,3,3-Pentafluoropropane-2,2-diol: Contains one less fluorine atom.
1,1,1-Trifluoropropane-2,2-diol: Contains three fluorine atoms instead of six.
Uniqueness
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive solvents .
Eigenschaften
CAS-Nummer |
677-71-4 |
|---|---|
Molekularformel |
C3H6F6O4 |
Molekulargewicht |
220.07 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropane-2,2-diol |
InChI |
InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H |
InChI-Schlüssel |
SNZAEUWCEHDROX-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)O |
Kanonische SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O.O.O |
Key on ui other cas no. |
34202-69-2 |
Physikalische Beschreibung |
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Verwandte CAS-Nummern |
684-16-2 (Parent) |
Synonyme |
hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
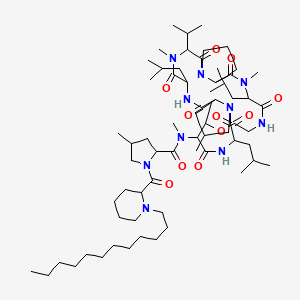
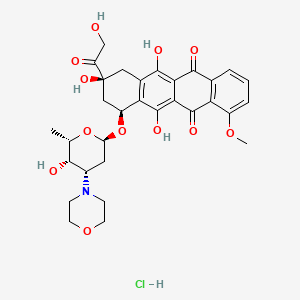
![(2S,3S,5S,10S,13S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol bromide](/img/structure/B1205000.png)
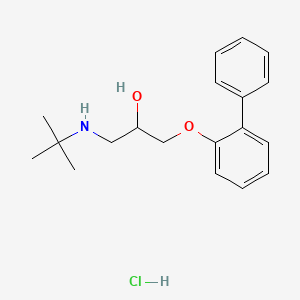

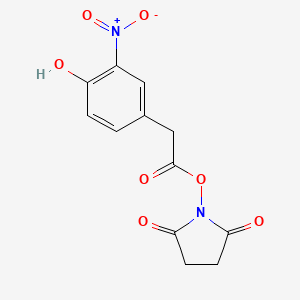

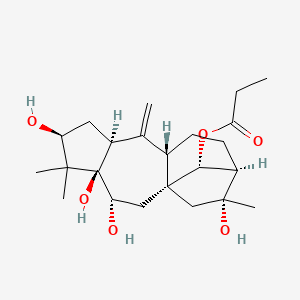
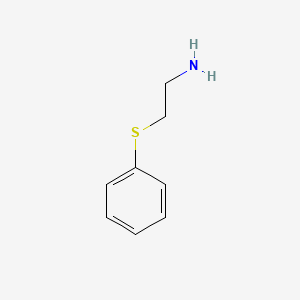
![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)
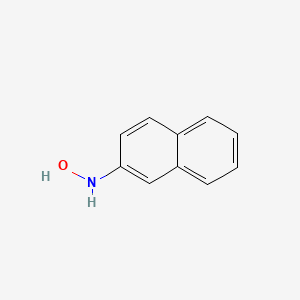
![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1205012.png)
